molecular formula C19H18ClN5O2 B2739956 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946234-59-9

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2739956
CAS No.: 946234-59-9
M. Wt: 383.84
InChI Key: HCTNJBROAPASRQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a chlorophenyl group, a methoxy-substituted pyrimidinyl group, and a urea linkage, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of the Intermediate Amino Compound: The initial step often involves the reaction of 3-chloroaniline with 4-nitrophenyl isocyanate under controlled conditions to form an intermediate urea derivative.

    Reduction and Substitution: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling with Pyrimidine Derivative: The final step involves coupling the reduced amine with 6-methoxy-2-methylpyrimidin-4-amine under conditions that facilitate the formation of the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Research: The compound is used in studies investigating cell signaling, apoptosis, and other cellular processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Industrial Applications: It may be used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades, leading to altered gene expression, cell cycle arrest, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the methoxy and pyrimidinyl groups, making it less complex and potentially less effective in certain applications.

    1-(4-Methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea: Similar structure but with a methoxy group on the phenyl ring, which may alter its reactivity and biological activity.

Uniqueness

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is unique due to its combination of a chlorophenyl group and a methoxy-substituted pyrimidinyl group, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTNJBROAPASRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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